An In-depth Technical Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound belonging to the 7-azaindole family. The pyrrolo[2,3-b]pyridine core is a significant pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules, including kinase inhibitors and compounds targeting the central nervous system.[1] The presence of chloro, fluoro, and carbaldehyde substituents on this scaffold offers multiple points for chemical modification, making it a valuable building block in the synthesis of more complex drug candidates. This guide provides a comprehensive overview of the known and predicted physical and chemical properties, a representative synthetic protocol, and expected analytical characteristics of this compound, designed to support researchers in its application.
Molecular Structure and Properties
The chemical structure of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is presented below. The molecule features a fused bicyclic system consisting of a pyrrole and a pyridine ring. The strategic placement of electron-withdrawing groups (chloro and fluoro) and a reactive carbaldehyde moiety significantly influences its chemical behavior and potential for further synthetic transformations.
Diagram: Molecular Structure of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Caption: Chemical structure of the title compound.
Table 1: Physical and Chemical Properties
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₈H₄ClFN₂O | Based on chemical structure |
| Molecular Weight | 198.58 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar heterocyclic aldehydes. |
| Melting Point | Not determined. Likely to be relatively high due to the planar, polar structure. | General properties of aromatic aldehydes. |
| Boiling Point | Not determined. Expected to be high and may decompose upon heating. | General properties of aromatic aldehydes. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Based on the aromatic and polar nature of the molecule.[2] |
| pKa | The pyrrole NH is weakly acidic, while the pyridine nitrogen is weakly basic. | General knowledge of pyrrole and pyridine chemistry. |
Chemical Reactivity and Stability
The reactivity of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is dictated by its functional groups:
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Aldehyde Group: This is the most reactive site for nucleophilic addition reactions. It can undergo condensation reactions with amines to form imines (Schiff bases), Wittig reactions to form alkenes, and reduction to the corresponding alcohol or oxidation to the carboxylic acid.
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Pyrrolo[2,3-b]pyridine Core: The aromatic system is generally stable but can undergo electrophilic substitution, although the electron-withdrawing substituents may deactivate the ring. The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.
-
Halogen Substituents: The chloro and fluoro groups are generally stable but may be susceptible to nucleophilic aromatic substitution under specific conditions, particularly the chloro group.
The compound should be stored in a cool, dry place away from strong oxidizing agents and direct light to prevent degradation.
Synthetic Methodology
A definitive, published synthesis for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is not currently available. However, a plausible synthetic route can be extrapolated from the synthesis of the closely related compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.[3] The following protocol is a representative example of how such a synthesis might be approached.
Diagram: Representative Synthetic Workflow
Caption: A plausible synthetic pathway.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific target molecule.[3]
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Nitrogen Protection: To a solution of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable protecting group such as triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole or a non-nucleophilic base like NaH). Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.
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Directed Ortho-Metalation and Formylation: Cool the solution of the N-protected intermediate to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). Add a strong organolithium base such as s-butyllithium (s-BuLi) dropwise to effect deprotonation at the C6 position. After stirring for a suitable time, add an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product can then be deprotected using an appropriate method, such as treatment with tetrabutylammonium fluoride (TBAF) for a silyl protecting group or acidic conditions for other protecting groups.
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Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
Analytical Characterization
The identity and purity of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde would be confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm. - A singlet or doublet for the pyrrole C2-H. - A signal for the pyrrole N-H, which may be broad and its chemical shift can be solvent-dependent. - Aromatic proton signals corresponding to the pyridine ring, with coupling patterns influenced by the fluoro substituent. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of 185-200 ppm. - Signals for the aromatic carbons of the pyrrolo[2,3-b]pyridine core, with chemical shifts influenced by the halogen substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |
| Mass Spectrometry (MS) | - The molecular ion peak (M+) corresponding to the molecular weight of the compound (198.58 for C₈H₄³⁵ClFN₂O). - A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). - Fragmentation patterns may include the loss of CO, Cl, and other small fragments. |
| Infrared (IR) Spectroscopy | - A strong carbonyl (C=O) stretching band for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and aldehyde protons. - N-H stretching vibration for the pyrrole amine. - C-Cl and C-F stretching vibrations. |
Applications in Research and Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a number of compounds with demonstrated biological activity.[4][5] The title compound, with its reactive aldehyde handle and halogenated core, is a versatile intermediate for the synthesis of a diverse library of derivatives for screening in various therapeutic areas, including:
-
Oncology: As a precursor for the synthesis of kinase inhibitors.[4]
-
Immunology: For the development of immunomodulators.[5]
-
Infectious Diseases: As a scaffold for novel antibacterial agents.[6]
The aldehyde functionality allows for the introduction of various side chains and pharmacophoric groups through reductive amination, condensation reactions, and other carbon-carbon bond-forming reactions, enabling extensive structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical compound, 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on its structure and related analogs. The provided synthetic and analytical guidance aims to facilitate its use in the laboratory for the development of novel therapeutic agents.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link not available]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link not available]
- 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis. Chemicalbook. [Link not available]
- Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Semantic Scholar. [Link not available]
-
An Update on the Synthesis of Pyrrolo[4]benzodiazepines. PMC - PubMed Central. [Link not available]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link not available]
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum. ChemicalBook. [Link not available]
- 4-Chloro-5-fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 882033-66-1. Sigma-Aldrich. [Link not available]
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link not available]
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link not available]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link not available]
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [Link not available]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link not available]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link not available]4B) Inhibitors. PMC - PubMed Central. [Link not available]
Sources
- 1. Problems from Previous Years' Exams [chem.uci.edu]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
